REACTION_SMILES
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[Al+3:21].[CH2:1]([CH2:2][CH3:3])[NH:4][c:5]1[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[n:12][c:13]2[c:18]1[C:17](=[O:19])[CH2:16][CH2:15][CH2:14]2.[H-:20].[H-:23].[H-:24].[H-:25].[H-:26].[K+:28].[Li+:22].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH-:27]>>[CH2:1]([CH2:2][CH3:3])[NH:4][c:5]1[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[n:12][c:13]2[c:18]1[CH:17]([OH:19])[CH2:16][CH2:15][CH2:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CCCNc1c2c(nc3ccccc13)CCCC2=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCCNc1c2c(nc3ccccc13)CCCC2=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
|
Name
|
|
Type
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product
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Smiles
|
CCCNc1c2c(nc3ccccc13)CCCC2O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |